molecular formula C12H16O B14128660 2-Methyl-2-phenyltetrahydro-2H-pyran

2-Methyl-2-phenyltetrahydro-2H-pyran

Cat. No.: B14128660
M. Wt: 176.25 g/mol
InChI Key: AJEUTPLLTRJDSH-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyltetrahydro-2H-pyran is a heterocyclic organic compound that features a tetrahydropyran ring substituted with a methyl group and a phenyl group. This compound is part of the broader class of 2H-pyrans, which are known for their presence in various natural products and their utility in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyltetrahydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a phosphine-catalyzed (3 + 3) annulation between allenoates and 1C,3O-bisnucleophiles can yield stable 2H-pyrans . Another method includes a one-pot sequence via a silver(I)-catalyzed propargyl-Claisen rearrangement followed by base-catalyzed isomerization and 6π-oxaelectrocyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyltetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 2-Methyl-2-phenyltetrahydro-2H-pyran exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2H-pyrans and their derivatives, such as 2-methyltetrahydropyran and 2H-chromenes .

Uniqueness

2-Methyl-2-phenyltetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other 2H-pyrans may not be suitable .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-methyl-2-phenyloxane

InChI

InChI=1S/C12H16O/c1-12(9-5-6-10-13-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

AJEUTPLLTRJDSH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)C2=CC=CC=C2

Origin of Product

United States

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